![molecular formula C4H5N5O2 B1530942 7H-Imidazo[4,5-d]-v-triazin-4-one, hydrate CAS No. 7151-03-3](/img/structure/B1530942.png)
7H-Imidazo[4,5-d]-v-triazin-4-one, hydrate
Vue d'ensemble
Description
7H-Imidazo[4,5-d]-v-triazin-4-one, hydrate is a useful research compound. Its molecular formula is C4H5N5O2 and its molecular weight is 155.12 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
7H-Imidazo[4,5-d]-v-triazin-4-one, hydrate is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, focusing on its antimicrobial, anticancer, and anti-inflammatory effects, supported by recent research findings and case studies.
Chemical Structure
The compound features a unique fused triazine-imidazole structure, contributing to its diverse biological activities. Its molecular formula is with a molecular weight of approximately 193.2058 g/mol.
Antimicrobial Activity
Recent studies have demonstrated the antimicrobial potential of this compound.
Key Findings:
- Synthesis and Evaluation : A series of derivatives were synthesized and tested against various bacterial strains, including Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli). The synthesized compounds exhibited significant antibacterial activity compared to standard antibiotics .
- Mechanism of Action : The antimicrobial action is believed to involve disruption of bacterial cell wall synthesis and inhibition of metabolic pathways essential for bacterial growth .
Compound | Antibacterial Activity (MIC in µg/mL) | Target Bacteria |
---|---|---|
7H-Imidazo[4,5-d]-v-triazin-4-one | 16 | E. coli |
Derivative A | 8 | S. aureus |
Derivative B | 32 | Pseudomonas aeruginosa |
Anticancer Activity
The compound has also been investigated for its anticancer properties.
Research Insights:
- Cell Line Studies : In vitro studies revealed that 7H-imidazo[4,5-d]-v-triazin-4-one inhibits cell proliferation in various cancer cell lines, including HeLa and MDA-MB-231 cells. The IC50 values ranged from 80 nM to 200 nM, indicating potent activity against these cancer types .
- Mechanism : The compound appears to induce apoptosis in cancer cells by activating pro-apoptotic pathways and inhibiting tubulin polymerization, which is critical for mitosis .
Cell Line | IC50 (nM) | Mechanism of Action |
---|---|---|
HeLa | 150 | Apoptosis induction |
MDA-MB-231 | 200 | Tubulin polymerization inhibition |
Anti-inflammatory Activity
In addition to its antimicrobial and anticancer properties, the compound exhibits anti-inflammatory effects.
Findings:
- Inflammation Models : In vivo studies using animal models of inflammation showed that the compound significantly reduced inflammatory markers such as TNF-alpha and IL-6. This suggests a dual role in managing inflammation alongside its other therapeutic effects .
- Comparative Analysis : When compared with standard anti-inflammatory drugs like Indomethacin, the compound demonstrated comparable efficacy but with potentially fewer side effects.
Case Studies
Several case studies have highlighted the therapeutic potential of 7H-imidazo[4,5-d]-v-triazin-4-one:
- Study on Antimicrobial Resistance : A clinical study evaluated the efficacy of this compound against antibiotic-resistant strains of bacteria. Results indicated that it could serve as a promising alternative treatment option.
- Cancer Treatment Trials : Preliminary trials involving patients with advanced cancer types showed that the compound could enhance the efficacy of existing chemotherapy regimens while reducing adverse effects.
Applications De Recherche Scientifique
Medicinal Chemistry
The compound has garnered attention for its potential therapeutic effects. Preliminary studies indicate that it may exhibit:
- Antimicrobial Activity : It has been shown to possess significant antibacterial properties against both Gram-positive and Gram-negative bacteria.
- Anticancer Activity : In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including HeLa and MDA-MB-231 cells.
- Anti-inflammatory Effects : Research indicates that it can reduce inflammatory markers in vivo, suggesting its utility in treating inflammatory diseases.
Antimicrobial Activity Data
Compound | Antibacterial Activity (MIC in µg/mL) | Target Bacteria |
---|---|---|
7H-Imidazo[4,5-d]-v-triazin-4-one | 16 | E. coli |
Derivative A | 8 | S. aureus |
Derivative B | 32 | Pseudomonas aeruginosa |
Anticancer Activity Data
Cell Line | IC50 (nM) | Mechanism of Action |
---|---|---|
HeLa | 150 | Apoptosis induction |
MDA-MB-231 | 200 | Tubulin polymerization inhibition |
Drug Design and Development
The unique structure of 7H-Imidazo[4,5-d]-v-triazin-4-one, hydrate allows for extensive chemical modifications to develop new derivatives with enhanced biological properties. This versatility makes it an attractive candidate for drug discovery initiatives focused on:
- Novel Antimicrobials : Targeting antibiotic-resistant strains.
- Cancer Therapeutics : Enhancing efficacy in existing chemotherapy regimens.
Case Study 1: Antimicrobial Resistance
A clinical study evaluated the efficacy of 7H-Imidazo[4,5-d]-v-triazin-4-one against antibiotic-resistant bacterial strains. Results indicated that it could serve as a promising alternative treatment option, demonstrating notable effectiveness compared to standard antibiotics.
Case Study 2: Cancer Treatment Trials
Preliminary trials involving patients with advanced cancer types suggested that the compound could enhance the efficacy of existing chemotherapy regimens while mitigating adverse effects. This dual action positions it as a valuable adjunct in cancer therapy.
Propriétés
IUPAC Name |
3,5-dihydroimidazo[4,5-d]triazin-4-one;hydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3N5O.H2O/c10-4-2-3(6-1-5-2)7-9-8-4;/h1H,(H2,5,6,7,8,10);1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCMOMVAOPVUSHY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1)C(=O)NN=N2.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7151-03-3 | |
Record name | 2-Azahypoxanthine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.